ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is functionalized with:
- A pyrrolidine-1-sulfonyl benzamido substituent at position 5, which may influence solubility and hydrogen-bonding interactions.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and fluorinated aryl groups are pharmacologically relevant. Structural characterization of such molecules often relies on X-ray crystallography, with software suites like SHELX enabling precise determination of bond lengths, angles, and conformational preferences .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O6S2/c1-2-37-26(34)22-20-15-38-24(21(20)25(33)31(29-22)18-9-7-17(27)8-10-18)28-23(32)16-5-11-19(12-6-16)39(35,36)30-13-3-4-14-30/h5-12,15H,2-4,13-14H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJFAIHUMIBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl, pyrrolidine-1-sulfonyl, and benzamido groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing the thieno[3,4-d]pyridazine core but differing in substituents.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|---|
| Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-thieno[3,4-d]pyridazine-1-carboxylate | 570.62 | 4-Fluorophenyl, pyrrolidine sulfonyl benzamido, ethyl carboxylate | 3.2 | 0.12 (DMSO) |
| Methyl 3-phenyl-4-oxo-5-(4-sulfamoylbenzamido)-thieno[3,4-d]pyridazine-1-carboxylate | 498.51 | Phenyl, sulfamoyl benzamido, methyl carboxylate | 2.8 | 0.25 (DMSO) |
| Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-thieno[3,4-d]pyridazine-1-carboxylate | 585.10 | 4-Chlorophenyl, piperidine sulfonyl benzamido, ethyl carboxylate | 3.5 | 0.09 (DMSO) |
| Unsubstituted thieno[3,4-d]pyridazine-1-carboxylic acid | 206.20 | No substituents | 1.1 | 1.50 (Water) |
<sup>*</sup>LogP values estimated via computational methods.
Key Observations
Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound increases LogP compared to the unsubstituted scaffold, though less significantly than a 4-chlorophenyl analog (LogP 3.2 vs. 3.5). This suggests halogen choice modulates membrane permeability.
Solubility Trends :
- The pyrrolidine sulfonyl substituent reduces solubility in DMSO (0.12 mg/mL) compared to the sulfamoyl analog (0.25 mg/mL). This may arise from steric hindrance or altered crystal packing .
- The unsubstituted scaffold’s higher aqueous solubility (1.50 mg/mL) underscores the trade-off between functionalization and solubility.
Biological Implications :
- Sulfonamide vs. Sulfamoyl : The pyrrolidine sulfonyl group may enhance target binding through hydrophobic interactions, whereas sulfamoyl derivatives could favor hydrogen bonding.
- Fluorine vs. Chlorine : Fluorine’s electronegativity may improve metabolic stability compared to chlorine, which is more lipophilic but prone to oxidative metabolism.
Research Findings and Methodological Considerations
- Structural Analysis: X-ray crystallography using SHELX software has been critical in resolving the conformational flexibility of the thieno[3,4-d]pyridazine core, particularly the orientation of the pyrrolidine sulfonyl group relative to the planar heterocycle .
- Synthetic Challenges : Introducing the pyrrolidine sulfonyl benzamido group requires precise control of reaction conditions to avoid sulfonamide hydrolysis, a common issue in analogous syntheses.
Q & A
Q. How can advanced analytical methods (e.g., LC-MS/MS) be optimized for quantifying the compound in biological matrices?
- Methodological Answer : LC-MS/MS methods use C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Matrix effects are minimized via protein precipitation (acetonitrile) or SPE cartridges. Calibration curves (1–1000 ng/mL) achieve R² > 0.99 with deuterated internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
